2-Methyl-3-(prop-2-yn-1-yl)quinoxaline
Description
2-Methyl-3-(prop-2-yn-1-yl)quinoxaline is a quinoxaline derivative featuring a methyl group at position 2 and a propargyl (prop-2-yn-1-yl) group at position 3. Quinoxalines are nitrogen-containing heterocycles with a bicyclic structure composed of two fused six-membered rings (benzene + pyrazine). These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . The propargyl substituent in this compound introduces a reactive alkyne group, enabling further functionalization via click chemistry or metal-catalyzed cross-coupling reactions, making it a versatile intermediate in drug discovery and materials science .
Properties
CAS No. |
113477-56-8 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methyl-3-prop-2-ynylquinoxaline |
InChI |
InChI=1S/C12H10N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h1,4-5,7-8H,6H2,2H3 |
InChI Key |
UHINUTOLDSZDSW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CC#C |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
The pharmacological and physicochemical properties of quinoxaline derivatives are highly dependent on the substituents at positions 2 and 3. Below is a comparative analysis of 2-methyl-3-(prop-2-yn-1-yl)quinoxaline with structurally related compounds.
Key Observations :
- This property is advantageous for bioconjugation or polymer synthesis .
- Phenoxy Group: Derivatives like 2-phenoxy-3-methylquinoxaline exhibit strong antiplasmodial activity due to increased lipophilicity and π-π stacking interactions with biological targets .
- Thiophene Group: The sulfur atom in thiophene-substituted quinoxalines enhances charge-transfer properties, making them suitable for optoelectronic devices .
- Trifluoromethyl Group: Introduced in quinoxaline 1,4-dioxides, this group improves metabolic stability and membrane permeability, critical for antimicrobial agents .
Structural and Electronic Comparisons
Crystal Packing and Intermolecular Interactions
- 2-Phenyl-3-(prop-2-yn-1-yloxy)quinoxaline (FACPEI): Exhibits planar quinoxaline moieties with C–H···O and π-π interactions stabilizing the crystal lattice. The propargyloxy group contributes to a 3D network via C≡C–H···N contacts .
- This compound: Lacks oxygen atoms for hydrogen bonding but may form weaker C–H···π interactions compared to phenoxy analogs .
Electronic Properties (DFT Studies)
- 10-Chloro-6-methyl-11-(methylsulfanyl)quinoxaline: Shows a HOMO-LUMO gap of 3.8 eV, with electron-withdrawing groups (e.g., Cl, SMe) reducing the gap and enhancing charge transfer .
- Propargyl-Substituted Analogs : The electron-rich alkyne group may lower the LUMO energy, increasing reactivity toward electrophiles .
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